

Unraveling the Cellular Impact of 19,20-Epoxychochalasin D: A Comparative Cytotoxicity Guide

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Compound of Interest

Compound Name: 19,20-Epoxychochalasin D

Cat. No.: B562037

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cytotoxic effects of **19,20-Epoxychochalasin D**, a fungal metabolite of the cytochalasan family. This document delves into its performance against various cell lines, offering a comparative perspective with its analogue, 19,20-Epoxychochalasin C. Supported by experimental data, this guide aims to be an objective resource for evaluating the potential of this compound in research and development.

19,20-Epoxychochalasin D is a natural product isolated from fungi belonging to the *Nemania* and *Xylaria* genera.^[1] Like other members of the cytochalasan family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component for numerous cellular functions including cell division, motility, and the maintenance of cell shape. ^[1] This interference with the actin cytoskeleton triggers a cascade of cellular events, frequently culminating in programmed cell death (apoptosis), which makes it a compound of significant interest for its potential anticancer properties.^[1]

Comparative Cytotoxicity Across Diverse Cell Lines

The cytotoxic potential of **19,20-Epoxychochalasin D** and its close analog, 19,20-Epoxychochalasin C, has been assessed across a panel of human and other mammalian cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell Line	Cancer Type	Compound	IC50 (μM)
P-388	Murine Leukemia	19,20-Epoxychocthalasin D	0.16[2]
MOLT-4	Human Leukemia	19,20-Epoxychocthalasin D	10[3]
BT-549	Human Breast Ductal Carcinoma	19,20-Epoxychocthalasin D	7.84[4]
LLC-PK1	Porcine Kidney Epithelial	19,20-Epoxychocthalasin D	8.4[4]
HL-60	Human Promyelocytic Leukemia	19,20-Epoxychocthalasin C	1.11[1][5]
HT-29	Human Colorectal Adenocarcinoma	19,20-Epoxychocthalasin C	0.65[1][5]
A549	Human Lung Carcinoma	Various Epoxychocthalasans	>10 (for most)[1][4]
MCF-7	Human Breast Adenocarcinoma	Various Epoxychocthalasans	>10 (for most)[1][4]
SMMC-7721	Human Hepatocellular Carcinoma	Various Epoxychocthalasans	>10 (for most)[1][4]
SW480	Human Colon Adenocarcinoma	Various Epoxychocthalasans	>10 (for most)[1][4]

Observations:

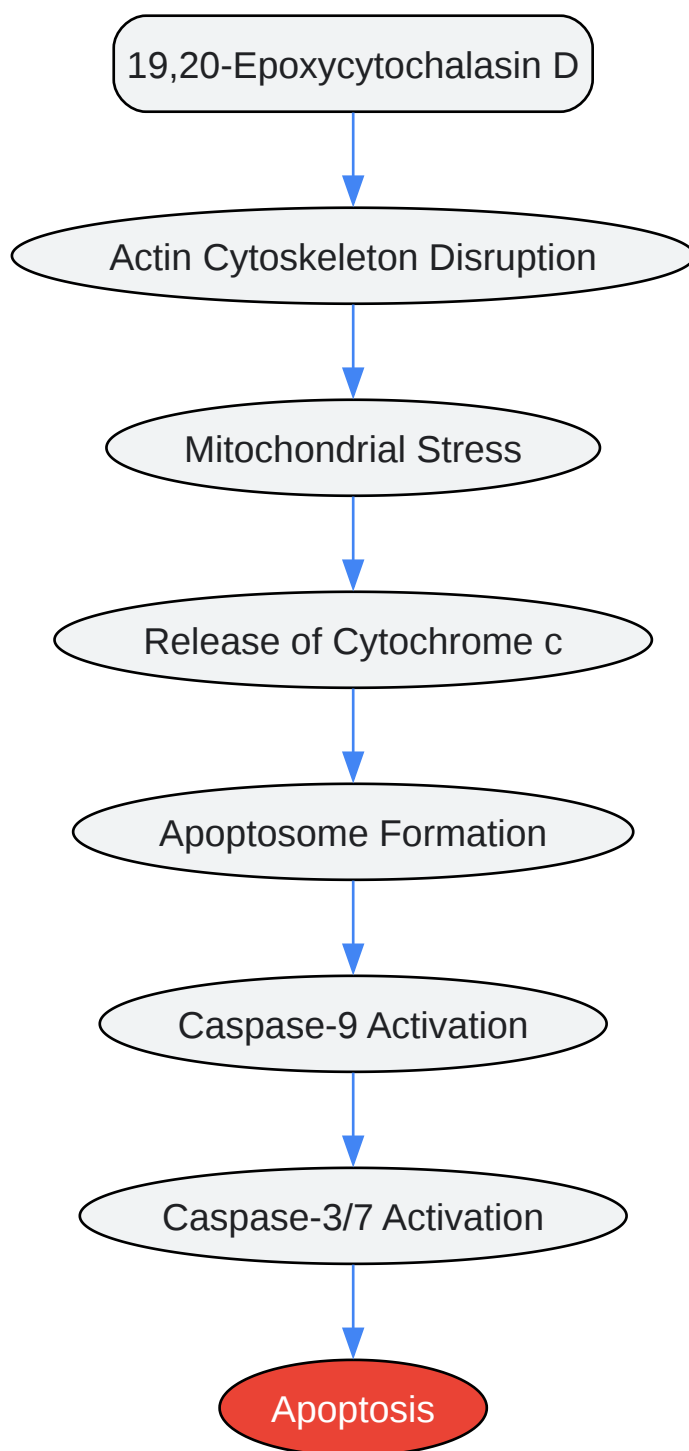
- **19,20-Epoxychocthalasin D** demonstrates potent cytotoxicity against the P-388 murine leukemia cell line.[2]
- It exhibits moderate toxicity against the BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[4]

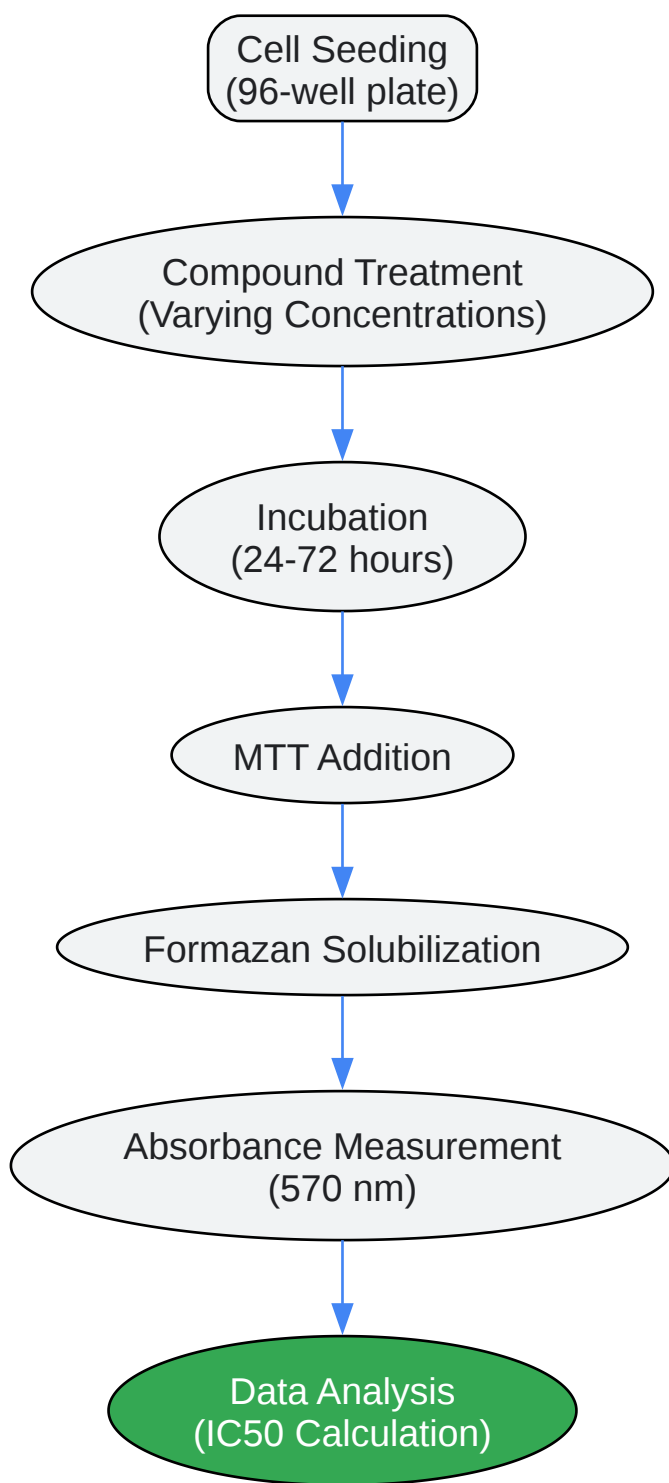
- In comparison to its analog, 19,20-Epoxycholesterol, it appears to be less potent against certain cell lines. For instance, 19,20-Epoxycholesterol shows significant activity against HL-60 and HT-29 at much lower concentrations.[1][5]
- Studies on other cancer cell lines such as SK-MEL, KB, and SK-OV-3 have indicated moderate to weak cytotoxicity for **19,20-Epoxycholesterol D**. [2]

Mechanism of Action: Induction of Apoptosis

The primary mechanism driving the cytotoxicity of cholesterol analogs, including **19,20-Epoxycholesterol D**, is the inhibition of actin polymerization. By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the depolymerization of the actin cytoskeleton.[1] This disruption of a critical cellular structure acts as a stress signal, initiating programmed cell death, or apoptosis. The apoptotic cascade induced by epoxycholesterols appears to primarily involve the intrinsic (mitochondrial) pathway.[1]

Below is a diagram illustrating the proposed signaling pathway for apoptosis induced by **19,20-Epoxycholesterol D**.





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